

Toralactone: A Technical Guide to its Physical and Chemical Properties

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Toralactone is a naturally occurring naphtho- α -pyrone that has garnered interest within the scientific community for its potential therapeutic applications. Isolated from plant sources such as Senna obtusifolia and Senna tora, this polyketide exhibits a range of biological activities.[1] This technical guide provides a comprehensive overview of the known physical and chemical properties of Toralactone, details on its biological activities and associated signaling pathways, and generalized experimental protocols for its study. All quantitative data is presented in structured tables for ease of reference, and key pathways and workflows are visualized using diagrams.

Chemical and Physical Properties

Toralactone is an organic heterotricyclic compound.[1] Its core structure is a 9,10-dihydroxy-1H-benzo[g]isochromen-1-one, substituted at the 3 and 7 positions with methyl and methoxy groups, respectively.[1] The physical and chemical properties of Toralactone are summarized in the tables below.

Table 1: General and Chemical Properties of Toralactone



Property	Value	Source
Molecular Formula	C15H12O5	PubChem[1]
Molecular Weight	272.25 g/mol	PubChem[1]
IUPAC Name	9,10-dihydroxy-7-methoxy-3-methylbenzo[g]isochromen-1-one	PubChem[1]
CAS Number	41743-74-2	PubChem[1]
Synonyms	Toralactone; 9,10-dihydroxy-7-methoxy-3-methyl-1H-benzo[g]isochromen-1-one	PubChem[1]
Appearance	Solid, Yellow	TargetMol[2]

Table 2: Physicochemical Properties of Toralactone

Property	Value	Source
Melting Point	252 - 254 °C	PubChem[1]
Water Solubility	0.13 g/L (Predicted)	FooDB[3]
logP	2.68 (ALOGPS), 3.13 (ChemAxon)	FooDB[3]
pKa (Strongest Acidic)	8.45 (ChemAxon)	FooDB[3]
Polar Surface Area	75.99 Ų (ChemAxon)	FooDB[3]
Hydrogen Bond Donor Count	2	FooDB[3]
Hydrogen Bond Acceptor Count	4	FooDB[3]
Rotatable Bond Count	1	FooDB[3]

Table 3: Solubility of Toralactone



Solvent	Solubility	Notes	Source
DMSO	2.73 mg/mL (10.03 mM)	Sonication is recommended	TargetMol[2]
Pyridine	Soluble	ChemFaces[4]	
Methanol	Soluble	ChemFaces[4]	
Ethanol	Soluble	ChemFaces[4]	_

Spectroscopic Data

The structural elucidation of Toralactone has been accomplished through various spectroscopic techniques. While a centralized public repository of the complete raw spectroscopic data is not readily available, predicted data and data from similar compounds provide a basis for its characterization.

Table 4: Predicted Mass Spectrometry Data for

Toralactone

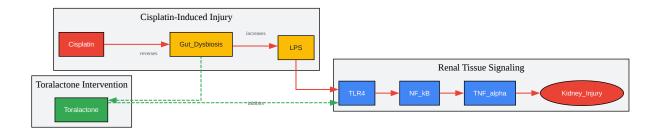
Adduct	m/z	Predicted CCS (Ų)
[M+H] ⁺	273.07576	155.6
[M+Na] ⁺	295.05770	168.6
[M-H] ⁻	271.06120	161.2
[M+NH ₄] ⁺	290.10230	172.4
[M+K] ⁺	311.03164	165.9
[M+H-H ₂ O] ⁺	255.06574	149.1
[M+HCOO] ⁻	317.06668	176.2
[M+CH₃COO] ⁻	331.08233	196.9
Data from PubChemLite, calculated using CCSbase.[5]		



Biological Activity and Signaling Pathways

Toralactone has demonstrated several biological activities of therapeutic interest. It has been reported to possess antibacterial activity against methicillin-resistant Staphylococcus aureus.[2] Furthermore, it can sensitize resistant cancer cell lines to chemotherapeutic agents like paclitaxel by inhibiting the efflux activity of P-glycoprotein.[2]

A recent study has also elucidated the reno-protective effects of Toralactone in alleviating cisplatin-induced acute kidney injury. This protective effect is mediated through the modulation of the gut microbiota, which in turn influences the LPS/TLR4/NF-κB/TNF-α inflammatory pathway in renal tissue.[6] Treatment with Toralactone was observed to inhibit this pathway, which is activated in cisplatin-associated kidney injury.[6]



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Caption: Toralactone's modulation of the gut-renal axis.

Experimental Protocols

Detailed experimental protocols for the synthesis or isolation of Toralactone are not extensively published in readily accessible literature. However, a general workflow for the isolation and characterization of a natural product like Toralactone from a plant source is outlined below.

General Workflow for Isolation and Characterization

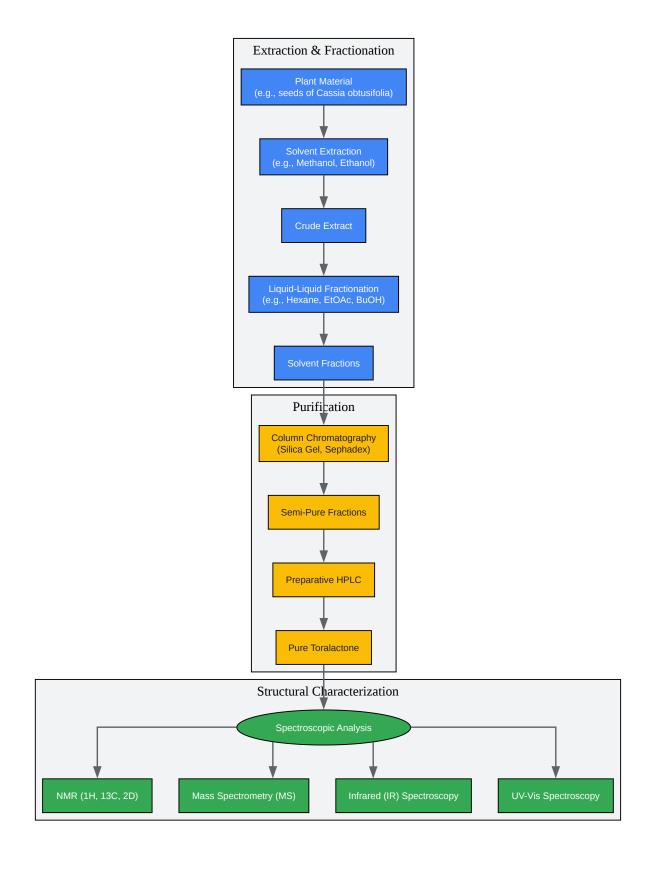






The process typically begins with the collection and preparation of the plant material, followed by extraction, fractionation, and purification, with final structural elucidation through spectroscopic methods.





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Caption: General workflow for natural product isolation.



Methodologies for Key Experiments

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - Dissolve a pure sample of Toralactone in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
 - Record ¹H NMR and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
 - Perform 2D NMR experiments such as COSY, HSQC, and HMBC to establish connectivity and aid in the complete assignment of proton and carbon signals.
- Mass Spectrometry (MS):
 - Introduce a solution of the pure compound into a mass spectrometer using a suitable ionization technique (e.g., Electrospray Ionization - ESI).
 - Acquire the mass spectrum to determine the molecular weight and fragmentation pattern of the molecule.
 - High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
- Infrared (IR) Spectroscopy:
 - Prepare a sample of the pure compound, either as a KBr pellet or using an Attenuated
 Total Reflectance (ATR) accessory.
 - Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer to identify characteristic functional groups.

Conclusion

Toralactone presents a compelling profile for further investigation in drug discovery and development. Its well-defined physical and chemical properties, coupled with its emerging biological activities, particularly its influence on inflammatory pathways and drug resistance



mechanisms, make it a valuable candidate for preclinical studies. This guide serves as a foundational resource for researchers embarking on the study of this promising natural product.

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